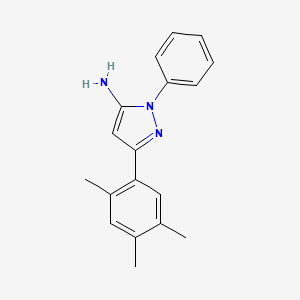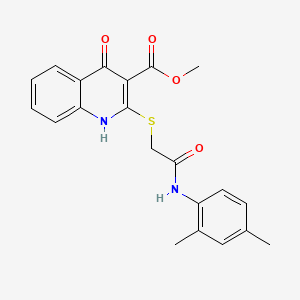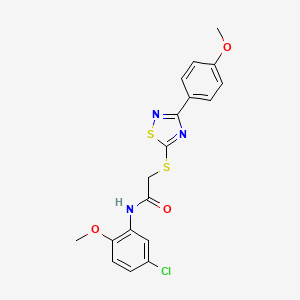![molecular formula C16H14ClF3N4O4S B2735432 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-nitrophenyl)sulfonylpiperazine CAS No. 946387-22-0](/img/structure/B2735432.png)
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-nitrophenyl)sulfonylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trifluoromethylpyridines are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
Trifluoromethylpyridines are generally synthesized via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
Trifluoromethylpyridine contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .科学的研究の応用
Synthesis and Characterization in Chemistry
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-nitrophenyl)sulfonylpiperazine and its derivatives have been synthesized and characterized in various studies. For example, Sumathi et al. (2016) explored the synthesis and characterization of a related compound, 1-[(4-methylphenyl)Sulfonyl]-4-pyridine-2-ylpiperazine (MSPP), employing techniques like FT-IR, NMR, LC-MS, and UV-visible spectroscopy. The study focused on the inhibitive effect of MSPP on the corrosion of mild steel in acidic media, revealing the compound's potential as a corrosion inhibitor (Sumathi, Kannan, Gnanavel, & Anbuselvi, 2016).
Antibody Development and Environmental Research
The development of antibodies for environmental and food analysis has incorporated sulfonamide derivatives. Fránek and Hruška (2018) reviewed the progress in producing key immunoreagents, including sulfonamide herbicides, for various assays like ELISA. This highlights the compound's relevance in developing analytical tools for environmental research and risk control (Fránek & Hruška, 2018).
Anticancer Research
Compounds bearing sulfonamide fragments have shown potential in anticancer research. Cumaoğlu et al. (2015) synthesized compounds like N-(pyridine-2-ylmethyl)-4-nitro-benzenesulfonamide hydrochloride, evaluating their in vitro anti-cancer activity against various cell lines. These compounds significantly reduced cell proliferation and induced mRNA expression of pro-apoptotic genes, indicating their potential as therapeutic agents in cancer treatment (Cumaoğlu et al., 2015).
Synthesis of Biologically Active Heterocycles
Research by El-Sayed (2006) focused on the synthesis of 1,2,4-triazole derivatives, which included reactions with sulfonate compounds. These synthesized products displayed antimicrobial activity and could function as surface active agents, showcasing the compound's versatility in creating biologically active heterocycles (El-Sayed, 2006).
将来の方向性
特性
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-nitrophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N4O4S/c17-12-9-11(16(18,19)20)10-21-15(12)22-5-7-23(8-6-22)29(27,28)14-4-2-1-3-13(14)24(25)26/h1-4,9-10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBXGBDMHOHHDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-fluorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2735353.png)
![N-{5-acetyl-6-[2-(dimethylamino)vinyl]-2-oxo-2H-pyran-3-yl}-4-methoxybenzenecarboxamide](/img/structure/B2735354.png)

![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2735358.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2735362.png)
![4-[[Dimethyl(oxo)-lambda6-sulfanylidene]amino]pyridine-2-carboxylic acid](/img/structure/B2735363.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2735366.png)
![4-chlorobenzyl 4-ethyl-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2735367.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2735368.png)
![2-methyl-N-[3-(trifluoromethyl)phenyl]-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide](/img/structure/B2735369.png)

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzenesulfonamide](/img/structure/B2735372.png)